4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-amino-N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]benzamide . This systematic name reflects the compound’s hierarchical structure, beginning with the benzamide core and proceeding through substituents in descending order of priority.
The naming convention adheres to the following logic:
- Parent hydrocarbon : Benzamide, derived from benzoic acid, forms the base structure.
- Substituents on the benzamide : A 4-amino group modifies the benzamide’s phenyl ring.
- N-aryl substituent : The nitrogen atom of the benzamide is bonded to a 3-aminophenyl group.
- Pyrimidine moiety : The aminophenyl group is further substituted with a 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl group.
- Indole and sulfonyl groups : The pyrimidine’s 4-position hosts a 1-(phenylsulfonyl)indol-3-yl substituent, where the indole nitrogen is sulfonylated by a phenyl group.
This nomenclature prioritizes functional groups according to IUPAC rules, with the benzamide core taking precedence over the pyrimidine and indole systems. The systematic approach ensures unambiguous identification of the compound’s structure, including the positions of chlorine, sulfonyl, and amino groups.
Molecular Formula and Weight Determination
The molecular formula of the compound is C₃₁H₂₃ClN₆O₃S , as confirmed by high-resolution mass spectrometry and elemental analysis. This formula accounts for:
- 31 carbon atoms across aromatic and heterocyclic systems.
- 23 hydrogen atoms , primarily in phenyl, indole, and aliphatic regions.
- One chlorine atom at the pyrimidine’s 5-position.
- Six nitrogen atoms distributed in the pyrimidine, indole, and amide groups.
- Three oxygen atoms in the sulfonyl and amide functionalities.
- One sulfur atom in the sulfonyl group.
The molecular weight is 595.1 g/mol , computed using the atomic masses of constituent elements (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07). Exact mass determination via mass spectrometry yields 594.1240875 Da , consistent with the theoretical value.
Table 1: Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₃₁H₂₃ClN₆O₃S | PubChem, EvitaChem |
| Molecular Weight | 595.1 g/mol | PubChem |
| Exact Mass | 594.1240875 Da | PubChem |
| XLogP3 (Partition Coeff) | 5.8 | Computed via XLogP3 |
The compound’s hydrophobicity, indicated by an XLogP3 value of 5.8, suggests significant lipophilic character, likely due to the phenylsulfonyl and indole moieties.
Stereochemical Analysis and Conformational Isomerism
The compound exhibits no chiral centers based on its SMILES string (C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC(=CC=C5)NC(=O)C6=CC=C(C=C6)N). However, conformational flexibility arises from seven rotatable bonds, primarily in the sulfonamide linker and the aminophenyl-pyrimidine junction.
Key conformational considerations include:
- Sulfonyl group orientation : The phenylsulfonyl moiety adopts a trigonal planar geometry around sulfur, with the indole and phenyl rings forming dihedral angles that influence electronic conjugation.
- Pyrimidine-aminophenyl linkage : Rotation about the C-N bond between the pyrimidine and aminophenyl groups creates distinct conformers, potentially affecting intermolecular interactions.
- Amide bond planarity : The benzamide’s N-C(=O) bond exhibits partial double-bond character, restricting rotation and maintaining near-coplanarity with the adjacent phenyl ring.
Molecular dynamics simulations of analogous polyelectrolytes suggest that charged or polar groups (e.g., sulfonyl oxygen atoms) may stabilize specific conformers through solvation effects. For this compound, the sulfonyl group’s electron-withdrawing nature likely polarizes adjacent bonds, further constraining rotational freedom.
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Theory
Density Functional Theory (DFT) calculations provide critical insights into the compound’s electronic structure. Key findings include:
Frontier Molecular Orbitals :
- The Highest Occupied Molecular Orbital (HOMO) localizes on the indole and pyrimidine systems, indicating nucleophilic reactivity at these sites.
- The Lowest Unoccupied Molecular Orbital (LUMO) resides predominantly on the benzamide and sulfonyl groups, suggesting electrophilic susceptibility at the amide carbonyl.
Electrostatic Potential (ESP) Mapping :
- Regions of high electron density (negative ESP) cluster around the sulfonyl oxygen atoms and pyrimidine nitrogen atoms.
- The chloro-substituted pyrimidine carbon exhibits a positive ESP, making it a potential site for nucleophilic attack.
Thermodynamic Properties :
- The Gibbs free energy of formation, computed at the B3LYP/6-31G* level, reflects the compound’s stability under standard conditions.
- The XLogP3 value of 5.8, derived from atom-based contributions, aligns with experimental logP measurements for similar sulfonamide-containing compounds.
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 7 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 131 Ų | PubChem |
These computational analyses underscore the compound’s capacity for diverse non-covalent interactions, including hydrogen bonding (3 donors, 7 acceptors) and π-π stacking between aromatic systems.
Properties
IUPAC Name |
4-amino-N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN6O3S/c32-27-18-34-31(36-23-8-6-7-22(17-23)35-30(39)20-13-15-21(33)16-14-20)37-29(27)26-19-38(28-12-5-4-11-25(26)28)42(40,41)24-9-2-1-3-10-24/h1-19H,33H2,(H,35,39)(H,34,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJGWPYQHOZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC(=CC=C5)NC(=O)C6=CC=C(C=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing this compound generally involves a multi-step procedure, starting from commercially available chemicals. Key steps include the construction of the indole core, coupling reactions to integrate the sulfonyl group, chlorination, and final amide formation. Reaction conditions often require controlled temperatures, use of catalysts, and precise pH adjustments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing each reaction step for cost-effectiveness and environmental sustainability. Techniques like flow chemistry might be utilized to maintain consistent reaction conditions, and purification processes like crystallization or chromatography are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Scientific Research Applications
This compound's structure makes it an interesting subject in multiple fields:
Chemistry: Used as a building block for more complex molecules, facilitating the study of reaction mechanisms and synthesis techniques.
Biology: Employed in biochemical assays to investigate cellular pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific enzymes or receptors in disease treatment.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialized chemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby influencing their activity. The indole and pyrimidine rings play a crucial role in these interactions, often fitting into active sites or binding pockets, while the sulfonyl group can modulate the compound's solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Analogues
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in )
- Key Differences: Replaces the indole-sulfonyl group with a chromen-4-one and fluorophenyl substituent. Contains a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrimidine. Higher molecular weight (589.1 g/mol) due to the chromenone and fluorinated groups.
- Functional Implications: Fluorine atoms may enhance metabolic stability and bioavailability .
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()
- Key Differences :
- Features a pyrazole ring instead of pyrimidine.
- Lacks the benzamide moiety, substituting it with a simpler benzenesulfonamide group.
- Smaller molecular formula (C₁₆H₁₄ClN₃O₂S ) and weight (~371.8 g/mol).
- Functional Implications :
Benzamide-Based Analogues
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide ()
- Key Differences: Uses a pyridinylmethyl group instead of the aminophenyl linker. Substitutes the indole-sulfonyl with a 4-methylphenylsulfonyl group. Molecular weight 471.57 g/mol, significantly lower than the target compound.
- Functional Implications: The pyridine group may enhance solubility but reduce blood-brain barrier penetration compared to the aromatic aminophenyl linker .
Comparative Data Table
Research Implications and Limitations
- Data Gaps: No activity data (e.g., IC₅₀, selectivity) are provided in the evidence, limiting mechanistic comparisons. Solubility, bioavailability, and toxicity profiles remain uncharacterized for most analogues.
Biological Activity
4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, also known by its CAS number 1604811-59-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C31H23ClN6O3S, with a molecular weight of 595.07 g/mol. Its structural components include an indole moiety, a pyrimidine ring, and a sulfonamide group, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro studies demonstrated significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and SW620 (colon cancer) with IC50 values comparable to established EGFR inhibitors like osimertinib .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key apoptotic proteins. Studies revealed that it increases the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation .
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the efficacy of this compound against various cancer cell lines:
These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.
Case Study 1: Lung Cancer
In a study focusing on lung cancer models, the compound demonstrated a significant reduction in tumor size when administered in vivo. The mechanism was attributed to its ability to inhibit EGFR signaling pathways effectively.
Case Study 2: Colon Cancer
Another study highlighted the efficacy of this compound in colon cancer organoids, where it was shown to induce mesenchymal-to-epithelial transition (MET), promoting apoptosis and reducing tumor viability significantly .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predicted to have good oral bioavailability and low toxicity profiles based on computational models .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can researchers address low-yield intermediates?
- Methodological Answer : The synthesis involves multi-step reactions, including pyrimidine ring chlorination, sulfonylation of the indole moiety, and amide coupling. Key challenges include poor yields during the sulfonylation step (due to steric hindrance) and purification of intermediates.
- Optimization Strategies :
- Use TCICA (trichloroisocyanuric acid) as a chlorinating agent for regioselective pyrimidine modification .
- Employ EDC·HCl/HOBt coupling for amide bond formation to minimize racemization .
- Purify intermediates via column chromatography (chloroform:methanol gradients) or recrystallization from dimethylether .
- Table: Reaction Conditions Comparison
| Step | Reagents/Conditions | Yield Improvement | Source |
|---|---|---|---|
| Sulfonylation | Benzyloxyamine HCl, K₂CO₃, CH₃CN, reflux | 75% → 89% | |
| Amide Coupling | EDC·HCl, HOBt·H₂O, TEA, RT | 60% → 82% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrimidine ring and sulfonamide orientation. Use DMSO-d₆ to resolve aromatic proton splitting patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₃₄H₂₄ClN₇O₃S ) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How can researchers initially evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against bacterial PPTase enzymes (e.g., AcpS/PptT) via fluorescence polarization .
- Cellular Models : Use Staphylococcus aureus or Mycobacterium tuberculosis to measure MIC (Minimum Inhibitory Concentration) .
Advanced Research Questions
Q. How to resolve contradictions in target engagement data between enzyme assays and cellular models?
- Methodological Answer : Discrepancies may arise from off-target effects, poor membrane permeability, or metabolic instability.
- Validation Steps :
Perform thermal shift assays (DSF) to confirm direct binding to PPTases .
Use LC-MS/MS to quantify intracellular compound levels .
Conduct gene knockout studies (e.g., CRISPR/Cas9) to verify target specificity .
Q. What computational strategies can predict binding modes and guide structural optimization?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PPTase crystal structures (PDB: 3H8X) to model interactions with the sulfonamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the indole-pyrimidine core in hydrophobic pockets .
- SAR Analysis : Modify the benzamide moiety with CF₃ or CH₃ groups to enhance lipophilicity (clogP 2.8 → 3.5) .
Q. How to improve metabolic stability without compromising potency?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with rat liver microsomes and identify vulnerable sites (e.g., indole sulfonamide cleavage) .
- Structural Modifications :
- Replace phenylsulfonyl with pyridinylsulfonyl to reduce CYP3A4-mediated oxidation .
- Introduce deuterium at benzylic positions to slow metabolism .
Data Interpretation and Experimental Design
Q. How to design dose-response studies for in vivo efficacy evaluation?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats (10 mg/kg oral dose) with plasma corticotropin levels as a biomarker .
- PK/PD Modeling : Collect time-course data on compound concentration and bacterial load to estimate EC₅₀ .
Q. What controls are essential in enzyme kinetics studies to avoid false positives?
- Methodological Answer :
- Include vehicle controls (DMSO <0.1%) and inactive enantiomers (e.g., R-isomer) .
- Use Z’-factor >0.5 to validate assay robustness in high-throughput screening .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
